1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea
Overview
Description
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, also known as BTFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BTFMU is a white crystalline solid that is highly soluble in organic solvents such as dichloromethane and acetonitrile. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.
Scientific Research Applications
Supramolecular Chemistry
A key application of bis-urea compounds, including structures similar to 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, is in the formation of supramolecular assemblies. Shimizu et al. (2005) developed macrocyclic bis-ureas that predictably self-assemble into columnar structures through strong urea–urea hydrogen bonds and pi–stacking interactions. This self-assembly pattern offers a potential as supramolecular building blocks for creating materials with specific binding properties and specificity, such as tubular assemblies that can reversibly bind and exchange guest molecules, thereby presenting a promising avenue for the development of new porous materials with applications in catalysis, separation, and storage technologies (Shimizu, Hughes, Smith, Samuel, & Ciurtin-Smith, 2005).
Metal-to-Ligand Charge Transfer
Another significant area of application involves the coordination compounds where bis-phenanthroline compounds, akin to bis-urea derivatives, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states have practical implications in photophysical and photochemical applications, including light-emitting devices, sensors, and photovoltaic cells. Scaltrito et al. (2000) detailed the properties of Cu(I) complexes with bis-phenanthroline ligands, demonstrating their long-lived excited states and potential for quenching in the presence of Lewis bases, suggesting avenues for the design of new materials for energy conversion and electronic applications (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Drug Design
In the pharmaceutical field, ureas, including structures similar to 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, are integral in drug design due to their unique hydrogen bonding capabilities. These properties make them crucial for modulating drug-target interactions, leading to advancements in the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Jagtap et al. (2017) highlighted the broad range of bioactivities facilitated by urea derivatives, underscoring their importance in medicinal chemistry for targeting various biological molecules such as kinases, proteases, and epigenetic enzymes (Jagtap, Kondekar, Sadani, & Chern, 2017).
Hydrogen Storage
Additionally, urea has been explored as a potential hydrogen carrier for fuel cells, providing a sustainable and long-term energy supply. Rollinson et al. (2011) assessed the suitability of urea as a hydrogen source, highlighting its advantages such as non-toxicity, stability, and ease of transport and storage. This review suggests urea's potential role in addressing future sustainable hydrogen supply challenges, given its abundant production and the established infrastructure for its manufacture (Rollinson, Jones, Dupont, & Twigg, 2011).
Future Directions
properties
IUPAC Name |
1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCOMBKZFUMALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333044 | |
Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea | |
CAS RN |
3824-74-6 | |
Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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